2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a suitable benzopyran derivative.
Chloromethylation: Introduction of the chloromethyl group at the 4-position can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The hydroxy group at the 8-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Methoxylation: The methoxy group at the 7-position can be introduced using methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of a carbonyl derivative at the 8-position.
Reduction: Formation of a methyl group at the 4-position.
Substitution: Formation of substituted derivatives at the 4-position.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-methyl
- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-7-methoxy
- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy
Uniqueness
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- is unique due to the specific combination of functional groups at the 4-, 7-, and 8-positions
Properties
CAS No. |
923183-59-9 |
---|---|
Molecular Formula |
C11H9ClO4 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
4-(chloromethyl)-8-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3 |
InChI Key |
WMDNBYKBXSWEDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.